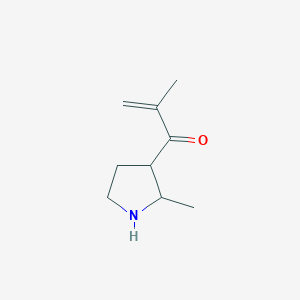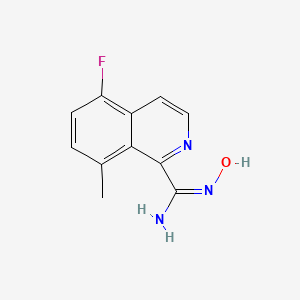
(E)-5-Fluoro-N'-hydroxy-8-methylisoquinoline-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-Fluoro-N’-hydroxy-8-methylisoquinoline-1-carboximidamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom, a hydroxy group, and a carboximidamide group attached to an isoquinoline ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-Fluoro-N’-hydroxy-8-methylisoquinoline-1-carboximidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The isoquinoline ring is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Fluorination: The amine group is then fluorinated using reagents like N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom.
Carboximidamide Formation: The final step involves the formation of the carboximidamide group through the reaction of the amine with cyanamide under acidic conditions.
Industrial Production Methods
Industrial production of (E)-5-Fluoro-N’-hydroxy-8-methylisoquinoline-1-carboximidamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(E)-5-Fluoro-N’-hydroxy-8-methylisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
科学的研究の応用
(E)-5-Fluoro-N’-hydroxy-8-methylisoquinoline-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-5-Fluoro-N’-hydroxy-8-methylisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, while the hydroxy and carboximidamide groups facilitate binding to enzymes and receptors. This compound can inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
5-Fluoroisoquinoline: Lacks the hydroxy and carboximidamide groups, making it less versatile.
8-Methylisoquinoline: Lacks the fluorine and hydroxy groups, reducing its reactivity.
N-Hydroxyisoquinoline-1-carboximidamide: Lacks the fluorine and methyl groups, affecting its chemical properties.
Uniqueness
(E)-5-Fluoro-N’-hydroxy-8-methylisoquinoline-1-carboximidamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and interaction with biological targets, while the hydroxy and carboximidamide groups provide additional sites for chemical modification and interaction.
特性
分子式 |
C11H10FN3O |
|---|---|
分子量 |
219.21 g/mol |
IUPAC名 |
5-fluoro-N'-hydroxy-8-methylisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C11H10FN3O/c1-6-2-3-8(12)7-4-5-14-10(9(6)7)11(13)15-16/h2-5,16H,1H3,(H2,13,15) |
InChIキー |
POYFWKUDMHUIJB-UHFFFAOYSA-N |
異性体SMILES |
CC1=C2C(=C(C=C1)F)C=CN=C2/C(=N\O)/N |
正規SMILES |
CC1=C2C(=C(C=C1)F)C=CN=C2C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


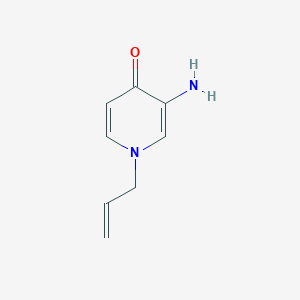
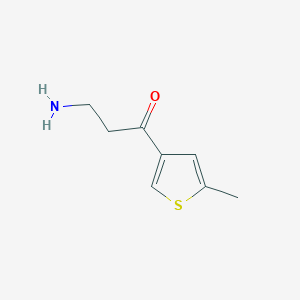
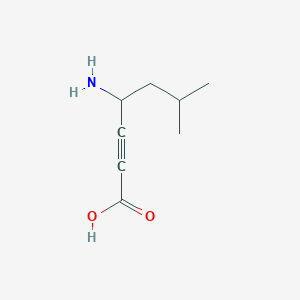

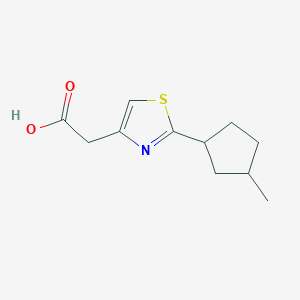
![(1S)-1-[4-(methylsulfonyl)phenyl]ethanol](/img/structure/B13165464.png)
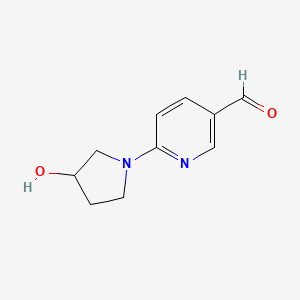

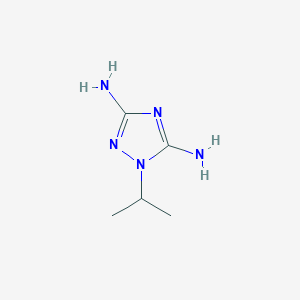
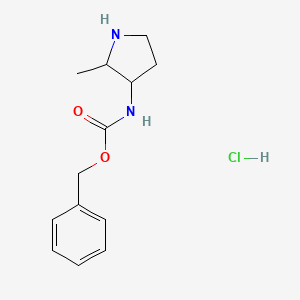
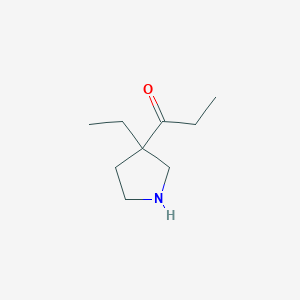
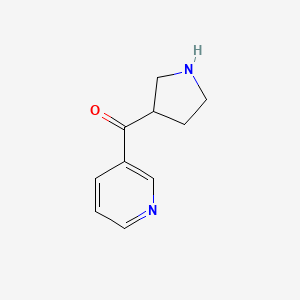
![2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13165515.png)
